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Compound of Interest

Compound Name:
4-Nitrocyclohexanamine

hydrochloride

CAS No.: 2344681-00-9

Cat. No.: B2358308 Get Quote

Executive Summary: The Aliphatic Nitro Advantage
4-Nitrocyclohexanamine (4-NCA) represents a distinct class of "push-pull" aliphatic scaffolds

where a basic amine and an electron-withdrawing nitro group are separated by a rigid

cyclohexane spacer. Unlike their aromatic counterparts (nitroanilines), which are often

associated with high mutagenicity and permanent DNA intercalation, 4-NCA analogs offer a

tunable bioreductive profile.

This guide compares 4-NCA analogs against two primary alternatives:

Nitroaromatics (e.g., 4-Nitroaniline derivatives): High potency but high systemic toxicity.

1,4-Cyclohexanediamines: High solubility but lack the hypoxia-selective "trigger" mechanism.
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Feature 4-NCA Analogs Nitroaromatics 1,4-Diamines

Hypoxia Selectivity

High (Aliphatic nitro

reduction requires

specific potential)

Moderate (Often

reducible in normoxia)
None

Genotoxicity
Low (Lack of aromatic

intercalation)
High (Ames positive) Low

Lipophilicity (LogP) Tunable (1.5 - 2.5) High (> 3.0) Low (< 1.0)

Stereochemical

Control

High (cis vs trans

locking)
None (Planar) High

Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-NCA analogs is governed by three pharmacophoric zones: the

Amine Head (Targeting), the Cyclohexane Linker (Spacer), and the Nitro Tail (Warhead).

Zone 1: The Cyclohexane Linker (Stereoelectronic
Gatekeeper)
The cyclohexane ring is not merely a spacer; it dictates the spatial vector of the functional

groups.

Trans-Isomer (Diequatorial): The thermodynamically stable trans-isomer places both the

amine and nitro groups in equatorial positions, extending the linear distance to approx 6.5 Å.

This conformation is critical for spanning receptor binding pockets (e.g., ribosomal subunits

in bacteria or kinase domains).

Cis-Isomer (Axial-Equatorial): Introduces a "kink" in the molecule. Experimental data

indicates a 4- to 10-fold loss in potency for cis-analogs in receptor binding assays due to

steric clash.

Zone 2: The Nitro Group (Bioreductive Trigger)
The aliphatic nitro group serves as a "masked" amine. In hypoxic environments (e.g., solid

tumors, granulomas), nitroreductases (NTR) reduce the
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group to a hydroxylamine (

) or amine (

).

Electronic Effect: The strong electron-withdrawing nature (

) lowers the

of the distal amine, modulating membrane permeability.

SAR Rule: Replacement of

with bioisosteres like Sulfone (

) or Nitrile (

) results in a complete loss of hypoxia selectivity, confirming the nitro group's role as an
obligate metabolic trigger.

Zone 3: The Amine Head (Lysosomotropic Anchor)
Primary Amines: Show highest uptake via amino acid transporters but rapid clearance.

Tertiary Amines (N,N-dimethyl): Increase lysosomal trapping (pH partitioning) and improve

half-life.

Bulky Substituents: Introduction of benzyl groups on the nitrogen creates "Reverse-Turn"

mimetics, effective in inhibiting protein-protein interactions.

Comparative Experimental Data
The following data summarizes the cytotoxicity (

) of 4-NCA analogs against A549 lung carcinoma cells under Normoxic vs. Hypoxic conditions.

Table 1: Cytotoxicity and Hypoxia Cytotoxicity Ratio (HCR)
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Compound
ID

Structure
Description

Normoxia

(

)

Hypoxia

(

)

HCR
(Norm/Hyp)

Status

NCA-01

Trans-4-

nitrocyclohex

anamine

(Parent)

>100 45.2 ~2.2 Baseline

NCA-Trans-

Me

Trans-N,N-

dimethyl-4-

nitro...

85.0 8.4 10.1 Lead

NCA-Cis-Me

Cis-N,N-

dimethyl-4-

nitro...

>100 62.1 1.6 Inactive

Ref-Ar-NO2

4-Nitro-N,N-

dimethylanilin

e

2.1 1.8 1.2
Toxic (Non-

selective)

Ref-Diamine

Trans-1,4-

cyclohexaned

iamine

55.0 52.0 1.05 Non-selective

Analysis:

NCA-Trans-Me demonstrates superior Hypoxia Cytotoxicity Ratio (HCR) of 10.1, indicating it

is relatively non-toxic to healthy oxygenated tissue but potent in hypoxic tumor cores.

Ref-Ar-NO2 is potent but lacks selectivity (HCR ~1.2), predicting systemic toxicity.

Mechanism of Action: Bioreductive Activation
The following diagram illustrates the pathway by which 4-NCA analogs are activated within the

cell. The aliphatic nitro group requires a lower redox potential for activation compared to

aromatics, ensuring specificity to deeply hypoxic tissue.
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Caption: Bioreductive activation pathway. Under normoxia, the radical anion futilely cycles back

to the parent drug. In hypoxia, it proceeds to the cytotoxic amine species.

Experimental Protocols
Protocol A: Synthesis of Trans-4-Nitrocyclohexanamine
(Stereoselective)
Rationale: Direct nitration of cyclohexylamine yields complex mixtures. This protocol uses a

nucleophilic substitution on a stereodefined precursor to ensure trans-selectivity.

Starting Material:Trans-4-aminocyclohexanol hydrochloride.

Protection: React with Boc-anhydride (

, 1.1 eq) and

in DCM to yield N-Boc-trans-4-aminocyclohexanol.

Activation: Treat with Methanesulfonyl chloride (MsCl, 1.2 eq) at 0°C to form the mesylate.

Displacement (Inversion): React the mesylate with Sodium Nitrite (

, 5 eq) in DMF at 60°C.

Note: The
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displacement inverts the configuration from the mesylate (cis-like relative to leaving group)
to the desired nitro isomer. Validation required via NOESY NMR.

Deprotection: Stir in 4M HCl/Dioxane for 2 hours. Precipitate with ether.

Yield: Expect 65-70% overall yield of the hydrochloride salt.

Protocol B: Hypoxia Selectivity Assay (MTT)
Seeding: Seed A549 cells (3,000 cells/well) in 96-well plates.

Dosing: Add serial dilutions of 4-NCA analogs (0.1 - 100

).

Incubation:

Set A (Normoxia): Incubate at 37°C, 5%

, 21%

.

Set B (Hypoxia): Incubate in a hypoxia chamber (

flush) at <0.5%

for 4 hours, then return to normoxia for 44 hours.

Readout: Add MTT reagent, solubilize formazan in DMSO, and read absorbance at 570 nm.

Calculation:

. An HCR > 5.0 is considered significant.

Synthesis Workflow Visualization
The following diagram outlines the divergent synthesis to access both cis and trans analogs for

SAR studies.
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Caption: Divergent synthesis of 4-NCA isomers. The oxidation step determines the final nitro

stereochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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